4-[3-methyl-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(4H-1,2,4-triazol-4-yl)pyridine
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Description
4-[3-methyl-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(4H-1,2,4-triazol-4-yl)pyridine is a useful research compound. Its molecular formula is C18H17N7 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.15454357 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
Research has demonstrated the utility of 1,2,4-triazole and pyridine derivatives in the synthesis of biologically significant structures. For instance, a novel strategy for synthesizing 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation showcases the direct oxidative N-N bond formation, enabling the creation of complex molecules efficiently (Zheng et al., 2014). This methodology highlights the role of triazole and pyridine units in facilitating reactions crucial for organic synthesis.
Material Science and Luminescence
Pyridine and triazole derivatives are also integral to the development of materials with unique properties, such as luminescence. The synthesis and study of cationic [Ir(dfppz)2(N∧N)][PF6] complexes based on azole-type ancillary ligands, which include pyridine and triazole moieties, have revealed promising photophysical and electrochemical characteristics. These complexes exhibit strong green to blue emissions, indicating their potential for use in light-emitting devices and other photonic applications (Huang et al., 2016).
Antimicrobial and Corrosion Inhibition
Triazole and pyridine frameworks have been explored for their antimicrobial properties and as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles, for example, have shown significant inhibition against the corrosion of mild steel in hydrochloric acid solutions, which could be attributed to the formation of protective films on metal surfaces (Ansari et al., 2014). Additionally, the synthesis of new 1,2,4-triazoles and their Schiff and Mannich bases demonstrated notable antimicrobial activities, underscoring the potential of such compounds in developing new antibacterial and antifungal agents (Bayrak et al., 2009).
Properties
IUPAC Name |
4-[5-methyl-2-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1,2,4-triazol-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-14-22-18(25(23-14)10-8-15-5-3-2-4-6-15)16-7-9-19-17(11-16)24-12-20-21-13-24/h2-7,9,11-13H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZDHUVAKQWTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC(=NC=C2)N3C=NN=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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